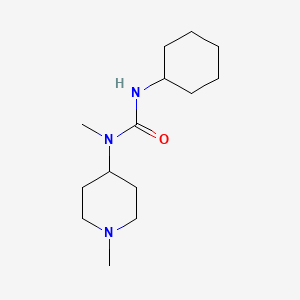![molecular formula C19H16N4 B5791486 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPP belongs to the pyrazolo[1,5-a]pyrimidine family and has a molecular formula of C19H16N4. In
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the disruption of the kinase's function and downstream signaling pathways. The inhibition of CDK2 and CDK5 by 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of GSK-3β by 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve synaptic plasticity and memory function. In diabetic animal models, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve glucose metabolism and insulin sensitivity, leading to the potential treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent inhibitory activity against various kinases, making it a valuable tool for studying kinase signaling pathways. Additionally, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit low toxicity in animal models, making it a safer alternative to other kinase inhibitors. However, the limitations of using 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its limited solubility in water and its potential off-target effects.
Orientations Futures
There are various future directions for the research of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with improved solubility and selectivity for specific kinases. Additionally, the combination of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Furthermore, the investigation of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine's potential role in other signaling pathways may lead to the discovery of new therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multistep process that has been described in various research articles. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then subjected to cyclization with ammonium acetate to obtain 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
Applications De Recherche Scientifique
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various kinases, including CDK2, CDK5, and GSK-3β. These kinases play a crucial role in the regulation of cell cycle progression, neuronal function, and glycogen synthesis, respectively. Therefore, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)17-12-19-21-16(11-18(20)23(19)22-17)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZUXQNNTSYVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)

![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)

![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
![N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine](/img/structure/B5791506.png)